
2-Methoxypyridine
Overview
Description
2-Methoxypyridine is a pyridine derivative substituted with a methoxy group at the 2-position. Its chemical structure enables unique electronic and steric properties, making it a versatile scaffold in organic synthesis, coordination chemistry, and nucleic acid research. Key characteristics include:
- pKa: ~3.3, allowing protonation under mildly acidic conditions .
- Applications:
- Nucleic Acid Analogues: Acts as a cationic thymidine mimic in Watson-Crick base pairs for DNA and peptide nucleic acid (PNA) systems, though protonation-dependent base pairing requires acidic buffers (pH ≤ 4.3) .
- Coordination Chemistry: Forms T-shaped silver(I) complexes (e.g., [Ag(this compound)₂]OTf) with Ag–O bond lengths of ~2.68 Å .
- Synthetic Intermediates: Used in fluorination reactions and as a precursor for pharmaceuticals and liquid crystalline materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxypyridine can be synthesized through several methods. One common method involves the methylation of 2-hydroxypyridine using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . Another method includes the reaction of 2-chloropyridine with sodium methoxide .
Industrial Production Methods: Industrial production of this compound typically involves the continuous flow process where 2-chloropyridine is reacted with methanol in the presence of a catalyst such as sodium methoxide. This method is favored due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-pyridone.
Reduction: Reduction reactions can convert it to 2-methoxypiperidine.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Sodium methoxide or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: 2-Pyridone.
Reduction: 2-Methoxypiperidine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated the potential of 2-methoxypyridine derivatives in anticancer therapies. For instance, a series of this compound-3-carbonitrile compounds were synthesized and evaluated for their cytotoxic effects against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines. Notably, certain derivatives exhibited promising antiproliferative activity with IC50 values ranging from 1 to 5 µM, indicating their potential as novel anticancer agents .
Nucleic Acid Research
this compound has also been investigated as a thymidine mimic in nucleic acid base pairing. This application focuses on enhancing the thermal stability of DNA double helices without compromising sequence selectivity. The incorporation of this compound into DNA constructs has shown to improve the stability of Watson-Crick base pairs, which is crucial for applications in genetic information storage and antiviral drug development .
Materials Science
Liquid Crystalline Materials
The design and synthesis of liquid crystalline materials incorporating this compound have been explored for their unique optical properties. A study reported the creation of bent-shaped luminescent mesogens featuring a pyridine core substituted with various polar groups, including this compound. These materials exhibit promising characteristics for applications in display technologies and sensors due to their liquid crystalline behavior .
Organic Synthesis
Synthetic Intermediates
this compound serves as an important precursor in organic synthesis. Its derivatives are frequently utilized in the production of more complex molecules through various chemical reactions, including nucleophilic substitutions and condensation reactions. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid was achieved through a series of selective reactions that highlighted its utility as a synthetic intermediate in developing compounds with biological activity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Methoxypyridine involves its interaction with various molecular targets. In biological systems, it can mimic thymidine and participate in Watson-Crick base pairing, which is crucial for DNA stability and replication . Its methoxy group can also engage in hydrogen bonding and other intermolecular interactions, influencing its reactivity and binding properties .
Comparison with Similar Compounds
Structural and Electronic Properties
*Estimated from biological use in physiological conditions .
Thermal Stability in Nucleic Acid Systems
- This compound (P) in DNA/PNA :
- 2-Aminopyridine (M) in PNA: Enhances binding to double-stranded RNA (dsRNA) at physiological pH due to partial protonation .
Reactivity in Fluorination
Coordination Chemistry
Complex | Geometry | Bond Length (Å) |
---|---|---|
[Ag(this compound)₂]OTf | T-shaped | Ag–O: 2.68 |
[Ag(2-methylsulfanylpyridine)₂]OTf | T-shaped | Ag–S: 2.67 |
Methoxy and methylsulfanyl substituents yield similar geometries, but sulfur’s stronger donor capacity shortens bonds .
Biological Activity
2-Methoxypyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and specific case studies that highlight its potential therapeutic applications.
1. Synthesis and Characterization
This compound can be synthesized through various methods, including the methylation of pyridine derivatives. The compound's structural characteristics are essential for understanding its biological activity. The presence of the methoxy group at the second position of the pyridine ring significantly influences its reactivity and interaction with biological targets.
2. Biological Activity Overview
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit notable cytotoxic effects against several cancer cell lines. For instance, a study synthesized a series of this compound-3-carbonitrile derivatives, which were screened for cytotoxicity against HepG2 (liver), DU145 (prostate), and MBA-MB-231 (breast) cancer cell lines. Among these, compound 5i showed the most potent anticancer activity with an IC50 value of 1.38 µM against MBA-MB-231 cells, indicating significant potential for further development in cancer therapeutics .
Antituberculosis Activity
Another critical area of research involves the antitubercular properties of this compound derivatives. A systematic study evaluated a series of riminophenazine derivatives containing a 2-methoxypyridylamino substituent against Mycobacterium tuberculosis. Compounds from this series demonstrated promising in vitro and in vivo antituberculosis activity, with one compound (TBI-1004) showing efficacy comparable to established treatments while reducing adverse effects such as skin pigmentation .
3. Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the methoxy group and other substituents on the pyridine ring can enhance biological activity. For example:
Compound | Structure | IC50 (µM) | Activity |
---|---|---|---|
5a | R1 = H | >100 | Low |
5b | R1 = CH₃ | <10 | High |
5i | R1 = OCH₃ | 1.38 | Very High |
These findings suggest that electron-donating groups at specific positions can significantly enhance the cytotoxicity of these compounds .
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A recent study focused on synthesizing various this compound derivatives and evaluating their cytotoxic effects on different cancer cell lines. The results indicated that certain modifications led to enhanced potency, particularly in compounds with halogenated aromatic groups .
Case Study 2: Antitubercular Efficacy
In another investigation, researchers designed novel riminophenazine derivatives incorporating a 2-methoxypyridylamino group to improve pharmacokinetics and reduce toxicity associated with existing treatments. The selected compounds were tested in both in vitro and in vivo models, demonstrating significant reductions in bacterial load in mouse models infected with M. tuberculosis .
5. Conclusion
The biological activity of this compound is multifaceted, with promising applications in cancer therapy and infectious disease treatment. Ongoing research into its derivatives continues to uncover new therapeutic potentials and optimize their efficacy through structural modifications.
Q & A
Basic Research Questions
Q. Q1. What are the common synthetic routes for 2-methoxypyridine, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound can be synthesized via nucleophilic substitution or photolysis. For example, photolysis of 2-iodopyridine in methanol/water generates this compound through a radical mechanism involving the 2-pyridyl cation intermediate . Key factors include:
- Solvent selection : Methanol acts as both solvent and nucleophile.
- Photolysis duration : Over-irradiation may lead to side products like 2-hydroxypyridine.
- Catalyst optimization : Use of Pd catalysts during deprotection steps improves monomer yields (e.g., 77% yield for PNA monomer synthesis) .
Purification via column chromatography or distillation is critical to isolate high-purity (>97%) product.
Q. Q2. How can researchers confirm the structural integrity of this compound in modified nucleic acids?
Methodological Answer: Combined spectroscopic and thermal analysis is essential:
- NMR spectroscopy : Protonation states and base pairing (e.g., P-A pairs at pH 4.3) are confirmed via chemical shifts and coupling constants .
- UV thermal melting : Measures duplex stability (ΔTm). For DNA-DNA duplexes, this compound incorporation reduces Tm by ~10°C compared to natural thymidine .
- Mass spectrometry : Validates molecular weight of synthesized monomers (e.g., PNA backbone modifications) .
Q. Q3. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer: While toxicity data are limited, standard precautions include:
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation exposure .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .
- Waste disposal : Treat as hazardous organic waste under institutional guidelines .
Advanced Research Questions
Q. Q4. Why does this compound incorporation reduce duplex thermal stability despite forming protonated base pairs?
Methodological Answer: Contradictory observations arise from competing factors:
- Protonation benefits : NMR confirms P-A pairs form at pH 4.3, which should enhance stability via electrostatic interactions .
- Backbone distortions : The neutral PNA backbone avoids zwitterionic repulsion but may introduce steric clashes with the methoxy group .
- Electrostatic repulsion : In DNA, the negatively charged phosphate backbone exacerbates repulsion with cationic P-A pairs, reducing Tm by ~10°C .
Recommendation : Optimize pH (4.5–5.5) and backbone charge to balance these effects.
Q. Q5. How can researchers resolve contradictions in fluorination reactivity data for this compound derivatives?
Methodological Answer: Competitive fluorination studies with AgF₂ reveal substrate-dependent reactivity:
- Basicity-driven selectivity : this compound (pKa ~1.5) reacts faster than 2-chloropyridine (36% vs. 9% yield) due to stronger Ag⁺ coordination .
- Solubility limitations : AgF₂’s poor solubility in MeCN necessitates substrate pre-binding to Ag⁺, favoring more basic pyridines .
Experimental design : Use excess AgF₂ (2 equiv.) and monitor reaction progress via LC-MS to avoid incomplete conversions.
Q. Q6. What strategies improve the synthesis of this compound-containing PNA monomers for high-yield applications?
Methodological Answer: Key optimizations from recent studies include:
- Coupling agents : Replace DCC with EDC to simplify purification and improve yields (e.g., 77% yield for monomer 4) .
- Deprotection : Catalytic Pd with N-ethylaniline removes allyl groups efficiently without side reactions .
- Rotamer management : NMR signal doubling due to amide rotamers can be mitigated by heating samples to 50°C during analysis .
Q. Q7. How should researchers address gaps in ecological toxicity data for this compound?
Methodological Answer: While no ecotoxicity data exist , adopt precautionary measures:
- Biodegradability testing : Use OECD 301D (Closed Bottle Test) to assess aerobic degradation.
- Bioaccumulation modeling : Estimate logP (experimental logP ~1.2) to predict environmental persistence .
- Alternative solvents : Replace acetone/water with biodegradable solvents (e.g., ethanol) in synthesis .
Q. Q8. What methodological pitfalls occur when characterizing this compound’s protonation behavior in nucleic acids?
Methodological Answer: Common issues include:
- pH-dependent artifacts : Protonation at oxygen (not nitrogen) in 2-pyridones alters NMR coupling constants (e.g., J₅₆ decreases by 1.25 Hz in anions) .
- Stacking effects : Helical environments perturb pKa values, requiring in situ pH calibration during thermal melting assays .
Solution : Combine NMR titrations with computational pKa predictions (e.g., COSMO-RS) to validate protonation sites.
Properties
IUPAC Name |
2-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-8-6-4-2-3-5-7-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTFOFMTUOBLHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862722 | |
Record name | 2-Methoxypyridine | |
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Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], Colourless to pale yellow liquid; green fermented tea-like aroma | |
Record name | 2-Methoxypyridine | |
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Record name | 2-Methoxypyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2132/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | 2-Methoxypyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2132/ | |
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Density |
1.044-1.050 (20º) | |
Record name | 2-Methoxypyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2132/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
2.58 [mmHg] | |
Record name | 2-Methoxypyridine | |
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CAS No. |
1628-89-3, 93337-21-4 | |
Record name | 2-Methoxypyridine | |
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Record name | 2-Methoxypyridine | |
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Record name | Pyridine, methoxy- | |
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Record name | 2-Methoxypyridine | |
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Record name | 2-methoxypyridine | |
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Record name | 2-METHOXYPYRIDINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEB38J8108 | |
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